6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride
Overview
Description
6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride, also known as 6-PAM, is a synthetic compound that has been used in a variety of scientific research applications. It is an agonist of the nicotinic acetylcholine receptor (nAChR) and has been studied for its potential use in the treatment of neurological disorders, including Alzheimer’s disease and Parkinson’s disease. 6-PAM has also been studied for its ability to modulate the activity of other neurotransmitters, such as serotonin and dopamine. This article will provide a comprehensive overview of 6-PAM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis Techniques and Derivatives
- The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been described. This involves reactions with thiophenoles and benzyl mercaptan to obtain various derivatives. Alternative transformations and cyclizations were explored to produce a range of related compounds (Miszke et al., 2008).
Biological Activities
- Selected derivatives from the above synthesis demonstrated significant bacteriostatic and antituberculosis activity, highlighting their potential in microbiological applications (Miszke et al., 2008).
Antibacterial Properties
- Novel cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile exhibited notable antimicrobial activity against various aerobic and anaerobic bacteria. This underscores their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Fluorescence and Antibacterial Activity
Fluorescence Properties
- N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters were synthesized, demonstrating interesting fluorescence properties. This suggests potential applications in materials science, particularly in areas requiring fluorescent compounds (Girgis et al., 2004).
Antibacterial Effects
- Some of these compounds also showed considerable antibacterial activity, indicating their utility in medicinal chemistry and drug development (Girgis et al., 2004).
properties
IUPAC Name |
6-(pyrrolidin-3-ylmethylamino)pyridine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c12-5-9-1-2-11(14-7-9)15-8-10-3-4-13-6-10;/h1-2,7,10,13H,3-4,6,8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEBLSQJKVYPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CNC2=NC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258650-16-6 | |
Record name | 3-Pyridinecarbonitrile, 6-[(3-pyrrolidinylmethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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